N-(2,4-dimethylphenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of dihydropyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component cyclocondensation reaction. This reaction typically involves the condensation of ethyl acetoacetate, benzaldehyde, and urea in the presence of a catalyst such as concentrated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a calcium channel blocker and antiviral agent.
Medicine: Explored for its anti-tumor and cardiovascular properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby affecting various physiological processes such as muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Pazopanib
Uniqueness
N-(2,4-dimethylphenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific structural features and the presence of both nitrophenyl and dimethylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H19N7O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H19N7O3/c1-11-4-9-16(12(2)10-11)22-19(28)17-13(3)21-20-23-24-25-26(20)18(17)14-5-7-15(8-6-14)27(29)30/h4-10,18H,1-3H3,(H,22,28)(H,21,23,25) |
InChI Key |
HKLCLBLWYOJNAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NN=NN3C2C4=CC=C(C=C4)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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